Robenidine hydrochloride

Description

See also: Robenidine (has active moiety); Bacitracin Zinc; Robenidine Hydrochloride (component of); Chlortetracycline; this compound (component of) ... View More ...

Structure

3D Structure of Parent

Properties

IUPAC Name |

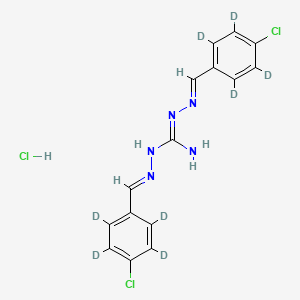

1,2-bis[(E)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9+,20-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWIBTYLSRDGHP-HCURTGQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/N/C(=N/N=C/C2=CC=C(C=C2)Cl)/N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25875-50-7 | |

| Record name | Robenidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROBENIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8STT15Y392 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Journey of Robenidine Hydrochloride in Chickens: A Technical Guide to its Pharmacokinetics and Tissue Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robenidine (B1679493) hydrochloride, a synthetic guanidine (B92328) derivative, is a widely utilized anticoccidial agent in the poultry industry. Its efficacy in controlling various Eimeria species, the causative agents of coccidiosis, is well-established. Understanding the pharmacokinetic profile and tissue distribution of Robenidine is paramount for optimizing dosing regimens, ensuring animal welfare, and safeguarding food safety by minimizing drug residues in edible tissues. This in-depth technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Robenidine hydrochloride in chickens, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetics: The Movement and Fate of Robenidine

This compound is administered orally to chickens, typically as a medicated feed. Following ingestion, it undergoes a series of processes that define its pharmacokinetic behavior.

Absorption: Robenidine is only partially absorbed from the gastrointestinal tract of chickens.[1] The absorbed portion is then distributed throughout the body.

Distribution: The absorbed Robenidine is well-distributed to various tissues.[1] Studies have shown the presence of Robenidine residues in liver, kidney, muscle, skin, and fat.

Metabolism: The absorbed Robenidine is extensively metabolized in chickens.[1] The parent Robenidine molecule is the major residue found in tissues.[2][3] One of the identified metabolites is a triazole derivative, which has been detected in the liver, fat, and skin.[2]

Excretion: The majority of a single dose of Robenidine is excreted within 24 hours.[2] Excretion occurs over several days following oral administration.[1] Unchanged Robenidine is the primary compound excreted by chickens.[1]

Tissue Distribution and Residue Depletion

The concentration of this compound and its residues in various edible tissues is a critical aspect of its use in poultry production. Regulatory bodies establish maximum residue limits (MRLs) and withdrawal periods to ensure that the levels of these compounds in food products are safe for human consumption.

Quantitative Tissue Residue Data

The following tables summarize the mean concentrations of total residues of this compound and the parent drug in various tissues of chickens at different withdrawal times after administration of medicated feed.

Table 1: Mean Concentration of Total Residues of this compound in Chicken Tissues (mg/kg)

| Withdrawal Time (Days) | Liver | Kidney | Muscle | Skin/Fat |

| 0 | 2.587 | 1.569 | 0.540 | 0.821 |

| 1 | 0.881 | 0.633 | 0.161 | 0.211 |

| 3 | 0.137 | 0.042 | 0.007 | 0.004 |

Data sourced from a study evaluated by the EFSA Panel on Additives and Products or Substances used in Animal Feed.

Table 2: Mean Concentration of Robenidine (Parent Drug) in Chicken Tissues (mg/kg)

| Withdrawal Time (Days) | Liver | Kidney | Muscle | Skin/Fat |

| 0 | 0.507 | 0.229 | 0.060 | 0.823 |

| 1 | 0.232 | 0.134 | < LOQ | 0.420 |

| 3 | < LOQ | < LOQ | < LOQ | < LOQ |

LOQ = Limit of Quantification. Data sourced from a study evaluated by the EFSA Panel on Additives and Products or Substances used in Animal Feed.

Experimental Protocols

Accurate quantification of this compound in complex biological matrices like chicken tissues requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is a commonly employed technique.

Determination of Robenidine Residues by HPLC-UV

This protocol outlines a general procedure for the analysis of Robenidine in chicken tissues.

1. Sample Preparation:

-

Homogenization: A representative sample of chicken tissue (e.g., muscle, liver) is homogenized to ensure uniformity.

-

Extraction: The homogenized tissue is extracted with a suitable organic solvent, such as acetonitrile (B52724) or ethyl acetate, to isolate the drug from the tissue matrix.[4][5] This is often facilitated by high-speed blending or shaking.

-

Defatting: For fatty tissues like skin, a defatting step using a non-polar solvent like hexane (B92381) is performed to remove lipids that can interfere with the analysis.[5]

-

Cleanup: The extract is then purified using solid-phase extraction (SPE) cartridges (e.g., HLB or Alumina B and C18) to remove interfering endogenous compounds.[4]

2. HPLC Analysis:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column is typically employed for the separation of Robenidine.[5]

-

Mobile Phase: The mobile phase is a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) phosphate).[4] The specific composition is optimized to achieve good separation and peak shape.

-

Detection: The UV detector is set to a wavelength where Robenidine exhibits maximum absorbance, typically around 317 nm.[4]

-

Quantification: The concentration of Robenidine in the sample is determined by comparing the peak area of the analyte to that of a known concentration of a Robenidine standard.

Visualizing Key Processes

To better illustrate the workflow and metabolic pathway, the following diagrams have been generated using the DOT language.

Experimental Workflow for Robenidine Analysis

Caption: Workflow for the analysis of Robenidine in chicken tissues.

Postulated Metabolic Pathway of Robenidine in Chickens

Caption: Postulated metabolic pathway of Robenidine in chickens.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and tissue distribution of this compound in chickens. The provided data and protocols are essential for researchers and professionals in the field of veterinary drug development and food safety. A thorough understanding of how Robenidine behaves in the chicken's body is crucial for its responsible and effective use, ensuring both the health of the poultry and the safety of the consumer. Further research into the complete pharmacokinetic profile in plasma and the definitive identification of all metabolites will continue to refine our understanding of this important veterinary drug.

References

- 1. Robenidine | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. [Determination of robenidine residue in chicken tissues and eggs by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Impact of Robenidine Hydrochloride on Protozoal Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robenidine (B1679493) hydrochloride, a synthetic guanidinium (B1211019) compound, is a potent anticoccidial agent widely utilized in the veterinary field to control infections caused by Eimeria species in poultry and rabbits.[1][2][3][4] Its efficacy is primarily attributed to the disruption of the parasite's energy metabolism. This technical guide provides an in-depth analysis of the core mechanism of action of robenidine hydrochloride, focusing on its effects on protozoal energy pathways. While the precise molecular interactions are still a subject of ongoing research, the prevailing evidence points towards the inhibition of mitochondrial oxidative phosphorylation as the principal mode of action, leading to a critical deficit in adenosine (B11128) triphosphate (ATP) synthesis.[5][6][7] This guide summarizes the available data, outlines relevant experimental methodologies, and presents conceptual diagrams to illustrate the drug's impact on protozoan cellular energetics.

Introduction

Protozoal parasites of the phylum Apicomplexa, such as Eimeria and Plasmodium, are responsible for significant diseases in both veterinary and human medicine.[1][8] A key area for therapeutic intervention is the unique metabolic pathways of these organisms. This compound has a long history of effective use against coccidiosis, a disease of the intestinal tract caused by Eimeria species.[1][3] While its efficacy is well-documented, a detailed understanding of its mechanism at the bioenergetic level is crucial for overcoming potential drug resistance and for the development of novel antiprotozoal agents.[9] This document synthesizes the current understanding of how this compound compromises the energy metabolism of protozoan parasites.

Mechanism of Action: Inhibition of Oxidative Phosphorylation

The primary mechanism of action of this compound is believed to be the inhibition of oxidative phosphorylation within the parasite's mitochondria.[5][6] This process is the main source of ATP in aerobic organisms. By disrupting this pathway, robenidine effectively depletes the parasite's energy reserves, leading to cessation of growth, replication, and ultimately, cell death.

While one early study from 1972 suggested that mitochondrial damage might be a secondary effect of overall cell disintegration, the consensus from subsequent and more extensive literature supports the direct or indirect targeting of mitochondrial function.[10] The exact molecular target within the electron transport chain has not been definitively identified in the public domain literature for protozoa. However, studies on robenidine analogues in other organisms suggest a potential mechanism involving the dissipation of the mitochondrial membrane potential, which is essential for the function of ATP synthase.[5]

Hypothetical Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound on the protozoal mitochondrion.

Caption: Proposed mechanism of this compound on protozoal mitochondrial energy production.

Quantitative Data on the Effects of this compound

Specific quantitative data on the direct impact of this compound on protozoal ATP levels, oxygen consumption rates, and enzyme inhibition constants are not extensively available in the public literature. Most studies have focused on efficacy parameters, which are indirect measures of the drug's metabolic impact. The following tables summarize the available efficacy data from key studies.

Table 1: Efficacy of this compound against Eimeria Species in Poultry

| Eimeria Species | Host | Robenidine HCl Dose (ppm in feed) | Observed Effect | Reference |

| E. tenella | Chicken | 33 | Significant reduction in lesion scores | [2] |

| E. maxima | Chicken | 132 | Supported normal development in a robenidine-dependent strain | [8] |

| Field Isolate | Chicken | 33 | Highest reduction in lesion score compared to other anticoccidials | [2] |

Table 2: Efficacy of this compound against Eimeria Species in Rabbits

| Eimeria Species | Host | Robenidine HCl Dose (ppm in diet) | Observed Effect | Reference |

| Mixed natural infection | Rabbit | 100 | Ceased oocyst excretion after 19 days | [4] |

| E. media & E. magna | Rabbit | Not Specified | Significantly better zootechnical results | [6] |

Experimental Protocols

Detailed experimental protocols for the direct measurement of this compound's effect on protozoal energy metabolism are not explicitly detailed in the reviewed literature. However, based on standard methodologies in parasitology and cell biology, the following protocols can be outlined for key experiments.

Measurement of Oxygen Consumption Rate (OCR) in Protozoa

This protocol describes a general method for assessing the impact of this compound on the respiratory activity of protozoan parasites.

Caption: Workflow for measuring the Oxygen Consumption Rate in protozoa treated with robenidine.

Protocol:

-

Parasite Preparation: Isolate and purify protozoan stages of interest (e.g., Eimeria sporozoites, Plasmodium falciparum trophozoites) from host tissues or culture.

-

Quantification: Determine the concentration of viable parasites using a hemocytometer and a viability stain (e.g., Trypan Blue).

-

Plating: Seed a specific number of viable parasites into the wells of a microplate suitable for OCR measurement (e.g., Seahorse XF plate) in appropriate culture medium.

-

Compound Addition: Add varying concentrations of this compound to the test wells. Include a vehicle control (the solvent used to dissolve robenidine) and a positive control (a known inhibitor of oxidative phosphorylation, such as rotenone (B1679576) or antimycin A).

-

Incubation: Incubate the plate under conditions suitable for the parasite for a predetermined period.

-

OCR Measurement: Measure the oxygen consumption rate using an appropriate instrument (e.g., Seahorse XF Extracellular Flux Analyzer). This typically involves sequential measurements of basal respiration, ATP-linked respiration (after addition of oligomycin), maximal respiration (after addition of an uncoupler like FCCP), and non-mitochondrial respiration (after addition of rotenone/antimycin A).

-

Data Analysis: Normalize OCR data to the number of parasites per well. Compare the OCR parameters between the control and robenidine-treated groups to determine the effect on mitochondrial respiration.

Quantification of Intracellular ATP Levels

This protocol provides a framework for measuring the impact of this compound on the ATP content of protozoan parasites.

Protocol:

-

Parasite Culture and Treatment: Culture the protozoan parasites in a suitable medium and expose them to different concentrations of this compound for a defined period. Include untreated and vehicle-treated controls.

-

Cell Lysis: After treatment, harvest the parasites and lyse them using a suitable lysis buffer to release the intracellular contents, including ATP.

-

ATP Quantification: Measure the ATP concentration in the lysates using a commercial ATP bioluminescence assay kit. These kits typically utilize the luciferin-luciferase reaction, where the light produced is proportional to the amount of ATP present.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Normalization: Normalize the ATP levels to the total protein concentration or the number of parasites in each sample to account for variations in cell density.

-

Analysis: Compare the normalized ATP levels between the control and robenidine-treated groups to determine the effect on ATP synthesis.

Conclusion and Future Directions

The available evidence strongly indicates that this compound's primary mode of action against protozoal parasites is the disruption of energy metabolism through the inhibition of mitochondrial oxidative phosphorylation. This leads to a critical depletion of ATP, thereby inhibiting essential cellular processes and leading to parasite death.

While the overall mechanism is understood, there are still knowledge gaps that present opportunities for future research:

-

Identification of the specific molecular target(s) of robenidine within the electron transport chain or other mitochondrial components.

-

Quantitative analysis of the impact of robenidine on ATP levels, oxygen consumption, and mitochondrial membrane potential in various protozoan species.

-

Investigation into potential secondary mechanisms of action , such as effects on the cell membrane and DNA, and their contribution to the overall anticoccidial activity.

A more detailed understanding of these aspects will be invaluable for the development of next-generation antiprotozoal drugs that can overcome existing resistance and target a broader range of parasitic diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Mechanisms of Mitochondria-Mediated Apoptosis During Eimeria tenella Infection | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Activity of Robenidine Analogues NCL259 and NCL265 against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mass Balance Studies of this compound in the Body of Channel Catfish (Ictalurus punctatus) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Robenidine-dependence in a strain of Eimeria maxima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug resistance in coccidia: a robenidine-resistant strain of eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of ATP and Bax on the apoptosis of Eimeria tenella host cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Molecular Targets of Robenidine Hydrochloride in Coccidian Parasites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robenidine hydrochloride, a synthetic guanidine (B92328) derivative, has been a stalwart in the control of coccidiosis in poultry and other livestock for decades. Its efficacy as a broad-spectrum anticoccidial agent is well-documented, yet the precise molecular mechanisms underpinning its parasiticidal activity remain a subject of ongoing scientific inquiry. This technical guide synthesizes the current understanding of this compound's molecular targets within coccidian parasites, providing a comprehensive overview of its proposed mechanism of action, available quantitative data, and the experimental protocols used to investigate its effects. While the definitive molecular target has not been conclusively identified, a substantial body of evidence points towards the disruption of mitochondrial energy metabolism as its primary mode of action.

Proposed Mechanism of Action: Interference with Mitochondrial Oxidative Phosphorylation

The prevailing scientific consensus is that this compound exerts its anticoccidial effects by targeting the parasite's mitochondria and inhibiting oxidative phosphorylation.[1][2] This essential metabolic pathway is responsible for the majority of ATP production, the primary energy currency of the cell. By disrupting this process, Robenidine effectively starves the parasite of the energy required for its development, replication, and survival.[3]

The drug's primary activity is against the first and second-generation schizonts of Eimeria species, arresting their development and preventing the progression of the parasitic life cycle.[4] While it is established that Robenidine inhibits oxidative phosphorylation, the exact component of this complex biochemical cascade that it interacts with remains unknown.[2][5] It is unclear whether Robenidine acts as a direct inhibitor of one of the electron transport chain complexes (Complexes I-IV), inhibits ATP synthase (Complex V), or acts as an uncoupler, dissipating the proton motive force necessary for ATP synthesis.

Quantitative Data

While precise data on the inhibition of specific molecular targets (e.g., IC50 values for enzymatic activity) are not available in the public domain, the efficacy of this compound has been quantified in both in vivo and in vitro studies.

Table 1: In Vivo Efficacy of this compound Against Coccidiosis

| Host Species | Eimeria Species | Robenidine HCl Concentration (in feed) | Observed Effect | Reference(s) |

| Broiler Chickens | Mixed field isolate | 33 ppm | Highest reduction in lesion scores compared to other anticoccidials. | [6][7] |

| Broiler Chickens | E. tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti, E. mivati | 30 g/ton (~33 ppm) | Prevention of coccidiosis. | [8] |

| Rabbits | Eimeria media and Eimeria magna | 66 ppm | Significantly better zootechnical results and reduced oocyst excretion. | [2][5][9] |

Table 2: In Vitro Efficacy of this compound Against Eimeria tenella

| Concentration (µg/mL) | Inhibition of Invasion (2-24 hpi) (%) | Inhibition of Replication (44-52 hpi) (%) |

| 50 | 35.8 ± 10.1 | 98.6 ± 0.5 |

| 20 | 28.9 ± 9.8 | 95.7 ± 1.8 |

| 5 | 19.3 ± 12.0 | 88.9 ± 3.9 |

| 1 | 15.6 ± 11.5 | 65.7 ± 8.6 |

| Data adapted from Marugan-Hernandez et al. (2020).[10] hpi: hours post-infection. |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the molecular targets of this compound. These protocols are based on established techniques and can be adapted for specific research questions.

Isolation of Mitochondria from Coccidian Parasites

This protocol describes a method for isolating mitochondria from Eimeria sporozoites or other life-cycle stages to study the direct effects of this compound on mitochondrial function.

Materials:

-

Purified coccidian parasites (e.g., Eimeria tenella sporozoites)

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Dounce homogenizer with a tight-fitting pestle

-

Refrigerated centrifuge

-

Bradford assay reagents

Procedure:

-

Start with a pellet of purified parasites, washed with a suitable buffer.

-

Resuspend the parasite pellet in ice-cold Isolation Buffer.

-

Homogenize the parasite suspension using a Dounce homogenizer on ice. The number of strokes should be optimized to ensure parasite disruption while minimizing mitochondrial damage.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken parasites.

-

Carefully transfer the supernatant to a new centrifuge tube and centrifuge at a high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet with fresh, ice-cold Isolation Buffer.

-

Repeat the high-speed centrifugation step.

-

Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer.

-

Determine the protein concentration of the mitochondrial suspension using the Bradford assay for normalization in subsequent experiments.

Measurement of Mitochondrial Respiration and ATP Synthesis

This protocol utilizes an oxygen electrode to measure the effect of this compound on mitochondrial respiration and a luminescence-based assay to quantify ATP synthesis.

Materials:

-

Isolated coccidian mitochondria

-

Respiration Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 2 mM KH2PO4

-

Respiratory substrates (e.g., pyruvate (B1213749), malate (B86768), succinate)

-

ADP

-

This compound

-

Oxygen electrode system (e.g., Clark-type electrode)

-

ATP bioluminescence assay kit

Procedure for Measuring Oxygen Consumption:

-

Add Respiration Buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

-

Add the isolated mitochondria to the chamber.

-

Record the basal rate of oxygen consumption.

-

Add a respiratory substrate (e.g., pyruvate and malate for Complex I-driven respiration, or succinate (B1194679) for Complex II-driven respiration).

-

Initiate state 3 respiration by adding a known amount of ADP.

-

Once the ADP is phosphorylated to ATP, the respiration rate will decrease to state 4.

-

Add different concentrations of this compound and observe the effect on both state 3 and state 4 respiration. A decrease in oxygen consumption would indicate inhibition of the electron transport chain.

Procedure for Measuring ATP Synthesis:

-

Set up reactions containing isolated mitochondria, Respiration Buffer, respiratory substrates, and ADP.

-

Add varying concentrations of this compound to different reaction tubes.

-

Incubate the reactions for a defined period.

-

Stop the reaction and measure the amount of ATP produced using an ATP bioluminescence assay kit according to the manufacturer's instructions.

Future Directions for Target Deconvolution

To definitively identify the molecular target(s) of this compound, modern drug discovery techniques can be employed. A logical workflow for such an investigation is outlined below.

Conclusion

References

- 1. Robenidine resistance in Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. stewarthendrickson.com [stewarthendrickson.com]

- 4. Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules [mdpi.com]

- 5. DSpace [digital.library.adelaide.edu.au]

- 6. A simple assay for inhibitors of mycobacterial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Reduction of chickens use to perform in vitro pre-screening of novel anticoccidials by miniaturisation and increased throughput of the current Eimeria tenella compound-screening model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vitro Activity of Robenidine Hydrochloride Against Various Apicomplexan Parasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robenidine (B1679493) hydrochloride, a guanidine (B92328) derivative, has a long-established role as a coccidiostat in the poultry industry for controlling infections caused by Eimeria species. Its mechanism of action, primarily the disruption of mitochondrial function, has prompted investigations into its broader efficacy against other apicomplexan parasites.[1] This technical guide provides a comprehensive overview of the in vitro activity of robenidine hydrochloride against a range of apicomplexan parasites, including Toxoplasma gondii, Plasmodium falciparum, and various Babesia and Theileria species. Detailed experimental protocols, quantitative data on inhibitory concentrations, and visualizations of experimental workflows and proposed mechanisms are presented to support further research and drug development efforts in this area.

Introduction

Apicomplexan parasites constitute a diverse phylum of obligate intracellular protozoa responsible for significant diseases in humans and animals, including malaria, toxoplasmosis, and coccidiosis.[2] The emergence of drug resistance to current therapies necessitates the exploration of new and repurposed compounds.[2][3] this compound, with its history of use in veterinary medicine, presents a promising scaffold for development as a broad-spectrum anti-apicomplexan agent.[2][4] This guide synthesizes the available in vitro data to provide a detailed resource for the scientific community.

Quantitative In Vitro Efficacy of this compound

The in vitro activity of this compound and its analogues has been evaluated against several apicomplexan parasites. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of a compound. The following table summarizes the reported IC50 values for robenidine and its analogues against various parasites.

Table 1: In Vitro Activity of this compound and Analogues Against Apicomplexan Parasites

| Parasite Species | Strain | Compound | IC50 | Host Cell Line | Assay Method | Reference |

| Plasmodium falciparum | D6 | Robenidine | 324 nM | N/A (erythrocytic stages) | SYBR Green I Assay | [2] |

| Toxoplasma gondii | RH | Robenidine | 0.03 µg/mL | Vero Cells | Not Specified | [2] |

| Babesia bovis | Not Specified | Nitidine (B1203446) Chloride (Topoisomerase Inhibitor) | 1.01 ± 0.2 µM | N/A (erythrocytic stages) | Not Specified | [5] |

| Babesia bigemina | Not Specified | Nitidine Chloride (Topoisomerase Inhibitor) | 5.34 ± 1.0 µM | N/A (erythrocytic stages) | Not Specified | [5] |

| Babesia caballi | Not Specified | Nitidine Chloride (Topoisomerase Inhibitor) | 0.11 ± 0.03 µM | N/A (erythrocytic stages) | Not Specified | [5] |

| Theileria equi | Not Specified | Nitidine Chloride (Topoisomerase Inhibitor) | 2.05 ± 0.4 µM | N/A (erythrocytic stages) | Not Specified | [5] |

| Eimeria spp. | Not Specified | Robenidine | Not Specified | Not Specified | Not Specified | [1] |

| Giardia lamblia | Not Specified | Robenidine | 0.9 µM (IC50, 5h) | Not Specified | Not Specified | [6] |

Note: Data for some parasites, particularly Babesia and Theileria, is for compounds with similar mechanisms of action, highlighting potential avenues for robenidine research.

Detailed Experimental Protocols

The assessment of anti-apicomplexan activity in vitro requires standardized and reproducible protocols. Below are detailed methodologies for key experiments.

In Vitro Culture of Apicomplexan Parasites

3.1.1. Toxoplasma gondii (Tachyzoite Stage)

-

Host Cell Culture: Vero (African green monkey kidney) or HeLa (human cervix carcinoma) cells are commonly used.[7] Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum (FCS), 10 µM HEPES, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.[7]

-

Parasite Propagation: Tachyzoites of the RH strain are typically used.[7] Confluent host cell monolayers in 25 cm2 flasks are infected with tachyzoites. After 3-4 days, the tachyzoites are harvested from the culture supernatant.[7]

3.1.2. Plasmodium falciparum (Erythrocytic Stage)

-

Culture Conditions: Parasites are cultured in human erythrocytes (O+) in RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% heat-inactivated human serum. Cultures are maintained at 37°C in a low oxygen atmosphere (5% CO2, 5% O2, 90% N2).

3.1.3. Cryptosporidium parvum

-

Host Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are cultured to confluency in 96-well plates.[8]

-

Oocyst Preparation and Infection: C. parvum oocysts are surface-sterilized with bleach, washed, and then used to infect the HCT-8 cell monolayers.[8]

In Vitro Drug Susceptibility Assays

3.2.1. SYBR Green I-Based Fluorescence Assay (for P. falciparum)

-

Synchronized ring-stage parasites are plated in 96-well plates.

-

Serial dilutions of this compound are added to the wells.

-

Plates are incubated for 72 hours under standard culture conditions.

-

SYBR Green I lysis buffer is added to each well to stain parasite DNA.

-

Fluorescence is measured using a microplate reader, and IC50 values are calculated by comparing the fluorescence of treated wells to untreated controls.[2][9]

3.2.2. Plaque Assay (for T. gondii)

-

Confluent host cell monolayers in 6-well plates are infected with a low number of tachyzoites.

-

The medium is replaced with medium containing serial dilutions of this compound.

-

Plates are incubated for 7-10 days to allow for plaque formation (zones of host cell lysis).

-

Monolayers are fixed and stained to visualize plaques. The number and size of plaques are quantified to determine the inhibitory effect of the compound.

3.2.3. Quantitative PCR (qPCR) Assay (for C. parvum)

-

Infected HCT-8 cells in 96-well plates are treated with serial dilutions of this compound.

-

After a 48-hour incubation, total DNA is extracted from each well.

-

qPCR is performed using primers specific for a C. parvum gene (e.g., 18S rRNA) to quantify parasite load.

-

IC50 values are determined by comparing the amount of parasite DNA in treated versus untreated wells.[8]

Cytotoxicity Assay

To determine the selectivity of this compound, its toxicity to host cells is assessed in parallel with its antiparasitic activity.

-

Host cells (e.g., Vero, HepG2) are seeded in 96-well plates.[10]

-

Serial dilutions of this compound are added.

-

After 72 hours of incubation, cell viability is assessed using a standard method such as the MTT or MTS assay.

-

The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined by the ratio of CC50 to IC50.

Visualizations: Workflows and Mechanisms

Experimental Workflow for In Vitro Drug Screening

Caption: General workflow for in vitro screening of this compound.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of Robenidine's action on parasite mitochondria.

Discussion and Future Directions

The compiled data indicates that this compound and its analogues possess significant in vitro activity against a range of apicomplexan parasites. The primary mechanism of action appears to be the disruption of mitochondrial function, leading to a decrease in ATP production and subsequent parasite death.[1] This mode of action is distinct from many currently used antiparasitic drugs, suggesting that robenidine could be effective against drug-resistant strains and a valuable tool in combination therapies.

Future research should focus on:

-

Broad-Spectrum Screening: Systematically evaluating the in vitro efficacy of robenidine against a wider array of apicomplexan parasites, including different life cycle stages.

-

Mechanism of Action Studies: Elucidating the precise molecular targets of robenidine within the parasite mitochondrion.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel robenidine analogues to optimize potency and selectivity, as has been done for P. falciparum.[2][10]

-

In Vivo Studies: Progressing promising candidates from in vitro studies to in vivo models of infection to assess their therapeutic potential.

Conclusion

This compound demonstrates considerable promise as a lead compound for the development of new anti-apicomplexan drugs. Its established safety profile in veterinary medicine and its potent in vitro activity provide a strong foundation for further investigation. The protocols and data presented in this guide are intended to facilitate these efforts and accelerate the discovery of novel therapies for diseases caused by apicomplexan parasites.

References

- 1. Robenidine HCl; Cycostat; Chimcoccide | 25875-50-7 | Benchchem [benchchem.com]

- 2. Robenidine Analogues Are Potent Antimalarials in Drug-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Robenidine | C15H13Cl2N5 | CID 9570438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Robenidine | anticoccidial guanidine agent | CAS# 25875-51-8 | InvivoChem [invivochem.com]

- 5. The effects of nitidine chloride and camptothecin on the growth of Babesia and Theileria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. infezmed.it [infezmed.it]

- 8. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Structure-Activity Relationship of Robenidine Hydrochloride Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of robenidine (B1679493) hydrochloride analogues. Robenidine, a guanidine (B92328) derivative, has a long history of use as a veterinary anticoccidial agent.[1][2][3] Recent research has unveiled its potential as a scaffold for developing novel therapeutic agents against a range of pathogens, including multidrug-resistant bacteria and parasites.[4][5][6] This document summarizes the key findings from various studies, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and SAR trends to facilitate further research and development in this area.

Antibacterial Activity

Gram-Positive Bacteria

Robenidine and its analogues have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4]

Structure-Activity Relationship Summary:

Initial studies on a series of robenidine analogues have revealed key structural features that govern their activity against Gram-positive pathogens. The presence and position of substituents on the phenyl rings play a crucial role in determining the minimum inhibitory concentration (MIC).

-

Halogen Substitution: A halogen scan indicated a preference for a chlorine atom at the 4-position of the phenyl ring.[4] The parent compound, robenidine, with two 4-chlorophenyl moieties, exhibited MIC values of 8.1 µM against MRSA and 4.7 µM against VRE.[4] Moving the chlorine to the 3-position resulted in a slight decrease in activity against VRE, while a 2-chloro substitution led to a complete loss of activity.[4] Other halogen substituents were generally not well-tolerated, although some modest activity was observed with fluorine at the 3- or 4-position and bromine at the 3-position.[4]

-

Electron-Withdrawing Groups: Among other electron-withdrawing groups tested (cyano, nitro, and trifluoromethyl), only the 4-trifluoromethyl analogue showed moderate activity.[4]

-

Alkyl Groups: Small alkyl groups at the 3- or 4-position were tolerated, with 4-methyl and 4-isopropyl substitutions retaining activity comparable to robenidine.[4]

Table 1: In Vitro Activity of Robenidine Analogues against Gram-Positive Bacteria [4]

| Compound | R Group | MIC (µM) vs. MRSA | MIC (µM) vs. VRE |

| Robenidine (1) | 4-Cl | 8.1 | 4.7 |

| 2 | H | > 400 | > 400 |

| 3 | 3-Cl | 10.1 | 8.1 |

| 4 | 2-Cl | > 400 | > 400 |

| 6 | 3-Br | 74.2 | 8.0 |

| 8 | 4-F | 71.0 | 28.4 |

| 9 | 3-F | 47.4 | 23.7 |

| 11 | 4-CF₃ | 36.5 | 11.4 |

| 21 | 4-CH₃ | 13.0 | 9.8 |

| 22 | 3-CH₃ | 42.6 | 21.3 |

| 26 | 4-CH(CH₃)₂ | 11.8 | 8.9 |

| 27 | 4-C(CH₃)₃ | 40.5 | 23.8 |

Data extracted from ACS Med. Chem. Lett. 2017, 8, 10, 1029–1034.

Gram-Negative Bacteria

The activity of robenidine and its earlier analogues against Gram-negative bacteria is limited, primarily due to the outer membrane acting as a permeability barrier.[1][6] However, newer monomeric analogues, NCL259 and NCL265, have shown improved activity.[1][7][8][9]

Structure-Activity Relationship Summary:

-

Monomeric vs. Dimeric Structures: Monomeric analogues like NCL259 and NCL265, which have a single benzene (B151609) ring, exhibit better activity against Gram-negative pathogens compared to the larger dimeric structure of robenidine.[1] It is hypothesized that their smaller size allows them to penetrate the outer membrane through porins.[1]

-

Synergy with Permeabilizers: The activity of robenidine and its analogues against Gram-negative bacteria can be significantly enhanced by co-administration with outer membrane permeabilizers such as polymyxin (B74138) B (PMB), polymyxin B nonapeptide (PMBN), or ethylenediaminetetraacetic acid (EDTA).[1][10] For instance, in the presence of sub-inhibitory concentrations of PMB, the MIC of NCL259 and NCL265 was reduced by 8- to 256-fold and 4- to 256-fold, respectively.[1][7][8][9]

-

Efflux Pump Inhibition: Resistance to some robenidine analogues in certain Gram-negative species, like Klebsiella spp., has been linked to efflux pumps.[1][7][8][9] The addition of an efflux pump inhibitor, such as phenylalanine-arginine-beta-naphthylamide (PAβN), can completely reverse this resistance.[1][7][8][9] Studies using an AcrB deletion mutant of E. coli confirmed the role of the AcrAB-TolC efflux pump in resistance to NCL259 and NCL265.[1][7][8][9]

Table 2: In Vitro Activity of Monomeric Robenidine Analogues against Gram-Negative Bacteria [1][7]

| Compound | Organism | MIC Range (µg/mL) |

| NCL259 | A. baumannii, P. aeruginosa, E. coli, Enterobacter spp. | 8–64 |

| NCL265 | A. baumannii, P. aeruginosa, E. coli, Enterobacter spp. | 2–16 |

Data extracted from Antibiotics 2022, 11(10), 1301.

Antiprotozoal Activity

Antimalarial Activity

A library of 38 robenidine analogues was synthesized and evaluated for their in vitro activity against Plasmodium falciparum.[5][11]

Structure-Activity Relationship Summary:

The initial screening of robenidine against a drug-sensitive strain of P. falciparum yielded an IC₅₀ of 324 nM, providing a strong starting point for SAR studies.[5][11] Iterative optimization of the aminoguanidine (B1677879) scaffold led to the discovery of analogues with potent antimalarial activity, even against multidrug-resistant strains.[5][11][12][13] One lead compound demonstrated an in vivo ED₅₀ value of 0.25 mg/kg/day in a murine malaria model.[5][13]

Antigiardial Activity

Forty-four robenidine analogues were screened for their activity against Giardia duodenalis.[14]

Structure-Activity Relationship Summary:

Of the analogues tested, 21 displayed an IC₅₀ of less than 5 µM, with seven showing an IC₅₀ below 1.0 µM.[14] The most potent compounds, with an IC₅₀ of 0.2 µM, were 2,2′-bis{[4-(trifluoromethoxy)phenyl]methylene}carbonimidic dihydrazide hydrochloride, 2,2′-bis{[4-(trifluoromethylsulfanyl)phenyl]methylene}carbonimidic dihydrazide hydrochloride, and 2,2′-bis[(2-bromo-4,5-dimethoxyphenyl)methylene]carbonimidic dihydrazide hydrochloride.[14] Importantly, SAR studies allowed for the separation of the desired antigiardial activity from off-target antibacterial effects and cytotoxicity.[14]

Mechanism of Action

The precise molecular target of robenidine and its analogues is yet to be fully elucidated. However, studies suggest that their primary mechanism of action involves the dissipation of the bacterial cell membrane potential.[1] For protozoan parasites, it has been suggested that robenidine may bind to the Qi site of the cytochrome bc1 complex, inhibiting cytochrome c reduction.[15]

Experimental Protocols

Synthesis of Robenidine Analogues

A general and efficient one-step synthesis method is employed for generating libraries of robenidine analogues.[5][11]

Protocol:

-

Commercially available substituted benzaldehydes or acetophenones (2 equivalents) are refluxed in ethanol (B145695) with 1,3-diaminoguanidine hydrochloride (1 equivalent).

-

The resulting symmetrical aryl aminoguanidine product (as the HCl salt) precipitates from the solution.

-

The product is crashed out of solution using diethyl ether.

-

The solid is collected by filtration and washed with diethyl ether.

-

Purification is achieved by recrystallization from ethanol.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][10]

Protocol:

-

Two-fold serial dilutions of the test compounds are prepared in 100% DMSO due to their low aqueous solubility.[1]

-

The dilutions are then added to round-bottom 96-well microtiter trays containing Luria-Bertani (LB) broth. Cation-adjusted Mueller-Hinton broth is avoided as robenidine can chelate calcium ions, leading to a loss of activity.[1][10]

-

A standardized inoculum of the bacterial strain to be tested is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm using a plate reader.[1]

In Vitro Antimalarial Assay

The in vitro activity of robenidine analogues against P. falciparum is assessed by measuring the inhibition of parasite growth.[5][11]

Protocol:

-

Asynchronous cultures of P. falciparum are maintained in human erythrocytes.

-

The parasite cultures are incubated with a range of concentrations of the test compounds for 72 hours.

-

Parasite growth is quantified using a SYBR green staining assay, which measures the amount of parasitic DNA.

-

The fluorescence intensity is measured relative to untreated controls.

-

The IC₅₀ value, the concentration at which 50% of parasite growth is inhibited, is calculated from the dose-response curves.

Visualizations

References

- 1. In Vitro Activity of Robenidine Analogues NCL259 and NCL265 against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Robenidine | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 3. Robenidine | anticoccidial guanidine agent | CAS# 25875-51-8 | InvivoChem [invivochem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DSpace [digital.library.adelaide.edu.au]

- 7. In Vitro Activity of Robenidine Analogues NCL259 and NCL265 against Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Item - In Vitro Activity of Robenidine Analogues NCL259 and NCL265 against Gram-Negative Pathogens - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 10. In vitro Activity of Robenidine Analog NCL195 in Combination With Outer Membrane Permeabilizers Against Gram-Negative Bacterial Pathogens and Impact on Systemic Gram-Positive Bacterial Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Robenidine Analogues Are Potent Antimalarials in Drug-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Robenidine Analogues Are Potent Antimalarials in Drug-Resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antigiardial Activity of Novel Guanidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

Initial Toxicological Screening of Novel Robenidine Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robenidine (B1679493), a guanidine (B92328) derivative, has a long history of use as an anticoccidial agent in veterinary medicine.[1] Recently, interest has surged in developing novel robenidine hydrochloride derivatives for a range of therapeutic applications, including as antimalarial, antischistosomal, and antibacterial agents.[2][3][4] As with any new chemical entity destined for therapeutic use, a thorough toxicological evaluation is paramount to ensure safety. This technical guide provides an in-depth overview of the initial toxicological screening of novel this compound derivatives, focusing on in vitro cytotoxicity and referencing the limited publicly available data on acute and genotoxicity. The guide details key experimental protocols and presents available quantitative data in a structured format to aid researchers in this critical phase of drug development.

In Vitro Cytotoxicity Assessment

A primary step in the toxicological screening of novel compounds is the assessment of their cytotoxic potential against various cell lines. This provides initial insights into the therapeutic index of the compounds and helps prioritize candidates for further development. Studies on novel robenidine derivatives have primarily focused on their efficacy against various pathogens, with concurrent evaluation of their cytotoxicity against mammalian cell lines.

Data Presentation: In Vitro Cytotoxicity of Novel Robenidine Derivatives

The following tables summarize the available quantitative data on the in vitro cytotoxicity of several novel robenidine analogues.

Table 1: Cytotoxicity of Robenidine Analogues NCL259 and NCL265 [4]

| Compound | Cell Line | IC50 (µg/mL) | HC50 (µg/mL) |

| NCL812 (Robenidine) | HEK 293 (Human embryonic kidney) | >128 | >128 |

| HepG2 (Human liver cancer) | >128 | - | |

| HT-29 (Human colorectal adenocarcinoma) | >128 | - | |

| A549 (Human lung carcinoma) | >128 | - | |

| SRBC (Sheep Red Blood Cells) | - | >128 | |

| NCL259 | HEK 293 | 4 | 8 |

| HepG2 | 4 | - | |

| HT-29 | 4 | - | |

| A549 | 4 | - | |

| SRBC | - | 8 | |

| NCL265 | HEK 293 | 4 | 8 |

| HepG2 | 4 | - | |

| HT-29 | 4 | - | |

| A549 | 4 | - | |

| SRBC | - | 8 |

IC50: Half-maximal inhibitory concentration. HC50: Half-maximal hemolytic concentration.

Table 2: Cytotoxicity of Antischistosomal Robenidine Derivatives [2][5][6]

| Compound ID | EC50 against S. mansoni NTS (µM) | EC50 against HepG2 cells (µM) | EC50 against L6 cells (µM) |

| 1 | 1.12 | >30 | 17.58 |

| 19 | 4.63 | >30 | 13.39 |

| Robenidine | >10 | >30 | >30 |

NTS: Newly transformed schistosomula. Data represents a selection of the most potent compounds from the study.

Table 3: Cytotoxicity of Antimalarial Robenidine Analogues [3][7][8]

| Compound ID | IC50 against P. falciparum D6 (nM) | IC50 against HepG2 cells (µM) | In Vitro Therapeutic Index (IVTI) |

| 1 | 324 | >10 | >31 |

| Derivative A | 10 | >10 | >1000 |

| Derivative B | 20 | >10 | >500 |

IVTI = IC50 (HepG2) / IC50 (P. falciparum D6). Derivative A and B are examples of highly potent and selective analogues from the study.

Table 4: Cytotoxicity of Antigiardial Robenidine Analogues [9][10][11]

| Compound ID | IC50 against G. duodenalis (µM) | % CaCo-2 Cell Growth Inhibition at 25 µM | % Vero Cell Growth Inhibition at 25 µM |

| Robenidine (4) | 0.8 | >20% | >20% |

| 30 | 0.2 | <20% | <20% |

| 32 | 0.2 | <20% | <20% |

| 41 | 0.2 | <20% | <20% |

Compounds with <20% inhibition are considered non-toxic at the tested concentration.

Experimental Protocols: In Vitro Cytotoxicity Assays

The following are detailed methodologies for common in vitro cytotoxicity assays used in the screening of novel robenidine derivatives.

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the novel robenidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plates for the desired exposure time.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

-

LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt).

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release wells (cells lysed with a detergent).

Genotoxicity Assessment

Genotoxicity testing is crucial to identify compounds that can cause genetic damage, which may lead to carcinogenesis. While specific genotoxicity data for novel robenidine derivatives is scarce, the parent compound, this compound, has been reported as non-genotoxic in a battery of tests.[6] It has also been stated that robenidine derivatives, in general, do not demonstrate genotoxic, mutagenic, or teratogenic effects, though specific data for novel compounds is needed for confirmation.[2]

Experimental Protocols: Genotoxicity Assays

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[12]

Protocol:

-

Bacterial Strains: Utilize several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[13]

-

Exposure: Expose the bacterial strains to various concentrations of the test compound on agar (B569324) plates with a minimal amount of histidine or tryptophan.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.

Protocol:

-

Cell Culture and Treatment: Culture mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and treat them with various concentrations of the test compound.[14]

-

Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes micronucleus scoring easier.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using a microscope or an automated high-content imaging system.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Acute Toxicity Assessment

Table 5: Acute Oral LD50 of this compound [15]

| Species | LD50 (mg/kg) |

| Rat | 1350 |

| Mouse | 1212 |

| Rabbit | 1245 |

| Chicken | 500 |

| Duck | 1017 |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This method is a sequential dosing approach that minimizes the number of animals required.

Protocol:

-

Animal Selection: Use a single sex of a rodent species (e.g., female rats).

-

Initial Dosing: Administer a single oral dose of the test substance to one animal at a starting dose level.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

LD50 Estimation: The LD50 is estimated using the maximum likelihood method based on the outcomes of the sequentially dosed animals.

Signaling Pathways and Mechanisms of Toxicity

The precise signaling pathways and mechanisms of toxicity for novel robenidine derivatives are not yet well-elucidated and are an active area of research. For the parent compound, robenidine, the proposed mechanism of its anticoccidial action involves the inhibition of oxidative phosphorylation.[2] Some studies on robenidine analogues suggest that their antimicrobial and cytotoxic effects may be related to cell membrane disruption. Further investigation is required to delineate the specific molecular targets and signaling cascades affected by these novel compounds that lead to toxicity in mammalian cells.

Visualizations

Experimental Workflow Diagrams

References

- 1. Robenidine derivatives as potential antischistosomal drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Robenidine Analogues Are Potent Antimalarials in Drug-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of Robenidine Analogues NCL259 and NCL265 against Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Robenidine derivatives as potential antischistosomal drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Antigiardial Activity of Novel Guanidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Antigiardial Activity of Novel Guanidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Robenidine | anticoccidial guanidine agent | CAS# 25875-51-8 | InvivoChem [invivochem.com]

- 15. mdpi.com [mdpi.com]

Solubility, stability, and degradation profile of Robenidine hydrochloride

An In-depth Technical Guide on the Solubility, Stability, and Degradation Profile of Robenidine Hydrochloride

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, focusing on its solubility in various solvents, stability under different conditions, and its degradation profile. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.

Solubility Profile

This compound is characterized by poor aqueous solubility but shows solubility in several organic solvents. It is described as a white or slightly yellow crystalline powder.[1][2] The solubility is a critical factor for its formulation, bioavailability, and analytical method development.

Quantitative Solubility Data

The solubility of this compound in various solvents has been documented and is summarized below.

| Solvent | Solubility | Reference |

| Water | < 1 mg/L | [1][3] |

| Dimethylsulfoxide (DMSO) | 94 mg/L | [1][3] |

| Dimethylformamide (DMF) | 46 mg/L | [1][3] |

| Pyridine | 20 mg/L | [1][3] |

| Ethanol (95%) | 6.3 mg/L | [1][3] |

| Chloroform | Soluble | [4] |

| Ether | Very slightly soluble | [1][2] |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound involves the shake-flask method, followed by a suitable analytical technique for quantification.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound analytical standard

-

Selected solvents (e.g., water, DMSO, ethanol)

-

Scintillation vials or glass flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is necessary to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining fine particles.

-

Dilution: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Stability Profile

The stability of this compound is crucial for determining its shelf life, appropriate storage conditions, and ensuring its efficacy and safety.

Storage and Shelf Life

Proper storage is essential to maintain the integrity of this compound. It is noted that the compound's color may gradually darken when exposed to light.[1][2]

| Parameter | Condition | Reference |

| Storage Temperature | 0-6°C | [3] |

| Store below 25°C (77°F); excursions permitted to 37°C (99°F) | [5] | |

| Store in freezer to maintain product quality | [6] | |

| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place.[6][7] | [6][7] |

| Store in original, dark, and cool packing. | [4] | |

| Shelf Life | 2 years from the date of manufacturing. | [4] |

| Limited shelf life, expiry date on the label. | ||

| In-Feed Stability | Type C medicated feeds must be fed within 50 days of manufacture. | [5] |

| Incompatible Materials | Strong oxidizing agents, acids, alkali metals, acid chlorides, acid anhydrides.[6][8] | [6][8] |

Experimental Protocol for Stability Testing

Stability testing for a drug substance like this compound typically follows ICH (International Council for Harmonisation) guidelines. This involves long-term and accelerated stability studies.

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

-

This compound drug substance

-

Stability chambers with controlled temperature and humidity

-

Appropriate containers that mimic the proposed packaging

-

Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

-

Sample Preparation: Package the this compound substance in the chosen containers.

-

Storage Conditions:

-

Long-Term Study: Store samples at 25°C ± 2°C and 60% ± 5% relative humidity (RH) or 30°C ± 2°C and 65% ± 5% RH.

-

Accelerated Study: Store samples at 40°C ± 2°C and 75% ± 5% RH.

-

-

Time Points: Pull samples for analysis at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

-

Analysis: At each time point, analyze the samples for:

-

Data Evaluation: Evaluate the data to determine the shelf life and establish recommended storage conditions. A significant change is typically defined as a 5% change in assay from the initial value or failure to meet other acceptance criteria.

Degradation Profile

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[9] These studies expose the drug to stress conditions like acid, base, oxidation, heat, and light to produce potential degradation products.[9][10]

Degradation Pathways and Products

This compound can degrade through several pathways, with hydrolysis and oxidation being the most common for pharmaceutical compounds.[11][12] In vivo, it is metabolized into major products.

| Stress Condition / Pathway | Degradation Products / Metabolites | Reference |

| Metabolism (in vivo) | 4-chlorobenzoic acid (PCBA) | [13][14] |

| 4-chlorohippuric acid (PCHA) | [13][14] | |

| Hydrolysis (Acid/Base) | Potential for cleavage of the guanidine (B92328) moiety or benzylideneamino bonds. | [11][15] |

| **Oxidation (e.g., H₂O₂) ** | Potential for N-oxide formation or other oxidative products. | [12][15] |

| Photolysis | The compound darkens upon exposure to light, indicating potential photodegradation.[1][2] | [1][2] |

Experimental Protocol for Forced Degradation

Objective: To identify the likely degradation products of this compound and demonstrate the specificity of an analytical method.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M to 1 M)[9]

-

Sodium hydroxide (B78521) (e.g., 0.1 M to 1 M)[9]

-

Hydrogen peroxide (e.g., 3-30%)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

Validated HPLC or LC-MS/MS system

Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent.[15]

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl, and heat the solution (e.g., at 60°C) for a set period (e.g., 30 minutes to several hours).[15] Neutralize the sample before analysis.

-

Base Hydrolysis: Add NaOH, and apply the same stress conditions as for acid hydrolysis.[15] Neutralize the sample before analysis.

-

Oxidation: Add hydrogen peroxide and store the sample at room temperature for a specified time.

-

Thermal Degradation: Store the drug solution and solid drug substance in an oven at an elevated temperature (e.g., 60-80°C).

-

Photodegradation: Expose the drug solution and solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating method like HPLC or LC-MS/MS.

-

Peak Purity and Mass Balance: Evaluate the results to ensure that the chromatographic peaks of the parent drug and its degradants are well-resolved. Perform mass balance calculations to account for the parent drug and all degradation products. The goal is typically to achieve 5-20% degradation of the active substance.[10]

Visualized Workflows

The following diagrams illustrate the typical workflow for a forced degradation study and the metabolic pathway of this compound.

References

- 1. This compound | 25875-50-7 [chemicalbook.com]

- 2. This compound CAS#: 25875-50-7 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. sico.be [sico.be]

- 5. pahc.com [pahc.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jddtonline.info [jddtonline.info]

- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Mass Balance Studies of this compound in the Body of Channel Catfish (Ictalurus punctatus) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijrpp.com [ijrpp.com]

Robenidine Hydrochloride's Impact on Parasite Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robenidine hydrochloride, a guanidine (B92328) derivative, is a broad-spectrum anticoccidial agent utilized in veterinary medicine for the control of parasitic infections, primarily in poultry and rabbits.[1][2] Its efficacy is attributed to its ability to interfere with the parasite's energy metabolism, a critical pathway for survival and replication.[1][2] The mitochondrion, as the central hub of cellular energy production, is a logical target for antiparasitic drugs. However, the precise mechanism by which this compound exerts its effects on the parasite's mitochondrial function remains a subject of ongoing investigation and debate.

This technical guide provides an in-depth overview of the current understanding of this compound's impact on parasite mitochondria. It details established and hypothetical mechanisms of action, presents experimental protocols for assessing mitochondrial function, and visualizes key pathways and workflows. Due to a notable scarcity of direct quantitative data for Robenidine's effects on specific mitochondrial parameters in the public domain, this guide also provides comparative data for other known mitochondrial inhibitors to offer a valuable contextual framework for researchers.

Postulated Mechanisms of Action on Mitochondrial Function

The scientific literature presents two main hypotheses regarding this compound's interaction with parasite mitochondria: a direct inhibition of mitochondrial processes and an indirect consequence of broader cellular damage.

2.1 Direct Inhibition of Oxidative Phosphorylation:

The primary hypothesis posits that this compound directly targets components of the mitochondrial electron transport chain (ETC) or ATP synthase, leading to a disruption of oxidative phosphorylation. This would result in a decreased production of ATP, the primary energy currency of the cell, ultimately leading to parasite death.[1][2] This mechanism is supported by general observations of reduced energy metabolism in treated parasites.

2.2 Indirect Mitochondrial Damage:

Conversely, some studies, particularly older research, suggest that the observed mitochondrial damage may be a secondary effect. This alternative hypothesis proposes that this compound's primary target is the parasite's cell membrane. Damage to the cell membrane would lead to a loss of cellular integrity, causing a cascade of events that includes the disruption of mitochondrial function.[3] Evidence for this includes observations of membrane degradation and the distension of various organelles preceding mitochondrial effects in some studies.[3]

Quantitative Data on Mitochondrial Inhibitors in Parasites (Comparative Analysis)

While specific quantitative data for this compound's direct impact on parasite mitochondrial parameters is limited, the effects of other known mitochondrial inhibitors have been studied in Eimeria and related apicomplexan parasites. These data provide a valuable benchmark for understanding the potential consequences of mitochondrial disruption.

Table 1: Effects of Known Mitochondrial Inhibitors on Eimeria tenella Respiration

| Inhibitor | Target | Substrate | Respiration Rate (nmol O₂/min/mg protein) | % Inhibition |

| Cyanide | Complex IV | Succinate, Malate + Pyruvate, L-ascorbate | Inhibited | High |

| Azide | Complex IV | Succinate, Malate + Pyruvate, L-ascorbate | Inhibited | High |

| Antimycin A | Complex III | Succinate, Malate + Pyruvate | Inhibited | High |

| Rotenone | Complex I | Malate + Pyruvate | Relatively resistant | Low |

| Amytal | Complex I | Malate + Pyruvate | Relatively resistant | Low |

| Quinolones (Buquinolate, Amquinate, etc.) | Near Cytochrome b | Succinate, Malate + Pyruvate | 3 pmol/mg protein for 50% inhibition | High |

Data adapted from Wang (1976). Note: The study did not provide baseline respiration rates, only the inhibitory effects.[4]

Table 2: IC₅₀ Values of Various Inhibitors on Eimeria tenella Mitochondrial Complex II-III Activity

| Compound | Target | IC₅₀ (µM) |

| Atpenin A5 | Complex II | > 10 |

| Carboxin | Complex II | > 10 |

| Siccanin | Complex II | 4.0 |

| Flutolanil | Complex II | > 10 |

| Stigmatellin | Complex III | 0.1 (Used as positive control) |

Data adapted from Yamashita et al. (2019).[1]

Experimental Protocols for Assessing Parasite Mitochondrial Function

To rigorously investigate the impact of compounds like this compound on parasite mitochondria, a suite of specialized assays is required. The following protocols are based on established methodologies for Eimeria and other apicomplexan parasites.

4.1 Isolation of Functional Mitochondria from Eimeria Sporozoites

Objective: To obtain a fraction enriched with intact and functional mitochondria from Eimeria sporozoites for downstream biochemical assays.

Materials:

-

Freshly excysted Eimeria sporozoites

-

Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Dounce homogenizer

-

Centrifuge

-

Bradford or BCA protein assay reagents

Procedure:

-

Wash freshly excysted sporozoites in cold PBS and pellet by centrifugation.

-

Resuspend the parasite pellet in ice-cold Isolation Buffer.

-

Homogenize the parasite suspension using a Dounce homogenizer on ice. The number of strokes should be optimized to ensure efficient parasite lysis while minimizing mitochondrial damage.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.